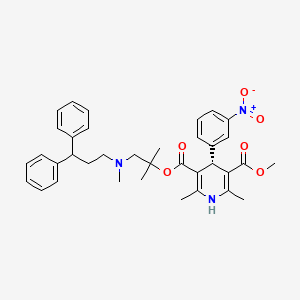
Lercanidipine. (R)-
Descripción general
Descripción
Lercanidipine. (R)- is enantiomer of antihypertensive drugs Lercanidipine, that acts by blocking L-type calcium channels, allowing relaxation and opening of blood vessels.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Lercanidipine acts by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral vascular resistance. This mechanism results in decreased blood pressure without significantly affecting heart rate, distinguishing it from other calcium channel blockers.
Hypertension Management
Lercanidipine is indicated for the treatment of essential hypertension. Clinical trials have demonstrated its efficacy across various patient demographics, including the elderly and those with comorbid conditions.
- Efficacy Studies :
- A multicenter study involving 1,000 patients showed significant reductions in systolic and diastolic blood pressure with responder rates of 47% to 62% depending on the dosage .
- Long-term studies indicate sustained blood pressure control with low adverse event rates, particularly compared to other dihydropyridine calcium channel blockers like amlodipine .
Renal Protection
Lercanidipine exhibits nephroprotective properties, particularly in patients with diabetes and renal impairment. It has been shown to reduce microalbuminuria and improve creatinine clearance.
- Case Study : In spontaneously hypertensive rats, lercanidipine treatment resulted in decreased proteinuria and maintained plasma creatinine levels within normal ranges .
Cardiovascular Benefits
Beyond blood pressure control, lercanidipine may contribute to cardiovascular health by reducing left ventricular hypertrophy and having potential antiatherosclerotic effects.
- Research Findings : Studies suggest that lercanidipine can reduce oxidative stress and improve endothelial function, which are crucial for cardiovascular health .
Comparative Efficacy
The following table summarizes the comparative efficacy of lercanidipine against other antihypertensive agents:
| Drug | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Responder Rate (%) |
|---|---|---|---|
| Lercanidipine (10 mg) | 11.0 | 10.4 | 47 |
| Amlodipine (10 mg) | 9.0 | 8.0 | 40 |
| Enalapril (10 mg) | 10.5 | 9.5 | 45 |
Tolerability Profile
Lercanidipine is generally well tolerated, with a lower incidence of peripheral edema compared to other dihydropyridine calcium channel blockers. This favorable tolerability makes it suitable for long-term management of hypertension.
Propiedades
Número CAS |
185197-70-0 |
|---|---|
Fórmula molecular |
C36H41N3O6 |
Peso molecular |
611.7 g/mol |
Nombre IUPAC |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1 |
Clave InChI |
ZDXUKAKRHYTAKV-MGBGTMOVSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
SMILES isomérico |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lercanidipine. (R)-; (-)-Lercanidipine; (R)-Lercanidipine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















